Several methods exist for synthesizing 2-methyl-4-vinylpyridine:
2-Methyl-4-vinylpyridine finds applications in various fields:
Interaction studies involving 2-methyl-4-vinylpyridine focus on its reactivity with various substrates under different conditions. These studies help elucidate its role as a catalyst in organic transformations and its potential interactions with biological molecules. For instance, research has shown that certain vinylpyridines can interact with metal ions, forming coordination complexes that may have catalytic properties .
Several compounds share structural similarities with 2-methyl-4-vinylpyridine, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Vinylpyridine | Vinyl group attached to pyridine | Higher reactivity towards electrophiles |
| 4-Vinylpyridine | Vinyl group at the para position | Different polymerization characteristics |
| 3-Methyl-1-vinylpyridine | Methyl and vinyl groups on pyridine | Distinct biological activity |
| 2-Methyl-5-vinylpyridine | Additional methyl group | Similar polymer properties to polystyrene |
Each of these compounds has unique reactivity profiles and applications, making them valuable in different contexts. The presence of different substituents (methyl or vinyl) affects their chemical behavior significantly.
2-Methyl-4-vinylpyridine belongs to a family of methylvinylpyridine isomers that share the same molecular formula C8H9N but differ in the positional arrangement of their substituents [4] [5]. The primary isomeric relationships involve compounds with varying positions of the methyl and vinyl groups around the pyridine ring [4] [5] [33].
The most closely related isomer is 2-methyl-5-vinylpyridine, which maintains the methyl group at the 2-position but relocates the vinyl group to the 5-position [4] [22]. This positional change results in the vinyl group being meta to the nitrogen atom rather than para, significantly altering the electronic distribution and physical properties [4] [22]. Another important isomer is 4-methyl-2-vinylpyridine, where the substituent positions are reversed compared to the title compound [1] [2].
The isomeric differences profoundly impact the compounds' physical and chemical properties [35] [37]. Studies on pyridine regioisomers have demonstrated that the position of substituents relative to the nitrogen heteroatom influences molecular interactions, self-assembly behavior, and conformational preferences [35] [37]. The para-positioning of the vinyl group in 2-methyl-4-vinylpyridine creates distinct electronic characteristics compared to meta or ortho arrangements found in other isomers [35] [37].
| Isomer | Methyl Position | Vinyl Position | Nitrogen Relationship | Structural Feature |
|---|---|---|---|---|
| 2-Methyl-4-vinylpyridine | 2-position | 4-position | Methyl ortho, Vinyl para | Opposite side arrangement |
| 2-Methyl-5-vinylpyridine | 2-position | 5-position | Methyl ortho, Vinyl meta | Adjacent positioning |
| 4-Methyl-2-vinylpyridine | 4-position | 2-position | Methyl para, Vinyl ortho | Reversed substitution pattern |
The electronic structure of 2-methyl-4-vinylpyridine reflects the combined influence of the pyridine ring system and its substituents on the molecular orbital distribution [15] [26]. Density functional theory calculations on vinylpyridine derivatives have revealed significant insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics [15] [26] [29].
The highest occupied molecular orbital in vinylpyridine compounds is predominantly localized on the pyridine ring and vinyl group, with substantial contribution from the nitrogen lone pair electrons [15] [32]. The lowest unoccupied molecular orbital extends across the entire conjugated system, encompassing both the aromatic ring and the vinyl substituent [15] [32]. This orbital arrangement facilitates π-electron delocalization and contributes to the compound's reactivity patterns [15] [32].
Quantum mechanical calculations have estimated the highest occupied molecular orbital energy to range between -5.8 and -6.2 electron volts, while the lowest unoccupied molecular orbital energy falls between -1.8 and -2.2 electron volts [25] [26]. The resulting energy gap of approximately 3.8 to 4.2 electron volts indicates moderate electronic stability and potential for photochemical applications [25] [26].
The dipole moment calculations suggest values ranging from 2.0 to 2.5 Debye, reflecting the polar nature introduced by the nitrogen heteroatom and the asymmetric substitution pattern [25] [26]. The electron density distribution shows higher concentrations at the nitrogen atom and the vinyl group, consistent with their roles as electron-rich centers [25] [26].
| Electronic Parameter | Estimated Value |
|---|---|
| HOMO Energy | -5.8 to -6.2 eV |
| LUMO Energy | -1.8 to -2.2 eV |
| HOMO-LUMO Gap | 3.8 to 4.2 eV |
| Dipole Moment | 2.0 to 2.5 Debye |
| Aromaticity | Maintained pyridine character |
| π-Conjugation | Extended through vinyl group |
Limited crystallographic data exists specifically for 2-methyl-4-vinylpyridine in the literature, though related methylpyridine compounds have been extensively characterized [10] [14]. Crystal structure determinations of methylpyridine derivatives reveal monoclinic crystal systems as the predominant solid-state arrangement [10] [14].
Studies on 4-vinylpyridine derivatives have provided crystallographic insights relevant to understanding the solid-state behavior of 2-methyl-4-vinylpyridine [14]. X-ray diffraction analysis of substituted vinylpyridine compounds shows that the vinyl group maintains coplanarity with the pyridine ring in the solid state, maximizing conjugative interactions [14].
The solid-state packing of methylvinylpyridine compounds is influenced by intermolecular π-π stacking interactions between aromatic rings and weak hydrogen bonding involving the nitrogen atom [14]. Crystal structure analysis of related compounds indicates unit cell parameters that typically fall within ranges of a = 9-13 Å, b = 14-23 Å, and c = 8-17 Å for monoclinic systems [10] [14].
Thermal analysis studies on poly(vinylpyridine) derivatives suggest that the monomeric compounds exhibit glass transition temperatures that vary with substitution patterns [12] [13]. The presence of both methyl and vinyl substituents is expected to influence the solid-state packing efficiency and thermal properties compared to unsubstituted pyridine [12] [13].
The amorphous nature of many vinylpyridine compounds in their polymeric forms suggests that the monomeric species may also exhibit limited crystallinity under standard conditions [12] [13]. This property affects the compound's handling characteristics and storage requirements in practical applications [12] [13].
| Solid-State Property | Characteristic |
|---|---|
| Crystal System | Expected monoclinic (based on analogs) |
| Packing Interactions | π-π stacking, weak hydrogen bonding |
| Thermal Behavior | Temperature-dependent phase transitions |
| Crystallinity | Limited under standard conditions |
| Intermolecular Forces | Van der Waals and aromatic interactions |